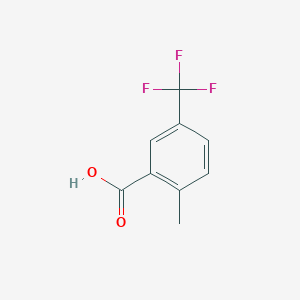

2-Methyl-5-(trifluoromethyl)benzoic acid

Descripción

Contextual Significance in Contemporary Chemical Research

2-Methyl-5-(trifluoromethyl)benzoic acid, a specialized organic compound, is gaining recognition within the scientific community for its potential applications, particularly as a key building block in the synthesis of more complex molecules. Its structure, which combines a benzoic acid moiety with both a methyl and a trifluoromethyl group, imparts a unique set of properties that are of significant interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group is particularly notable, as it can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. As a result, this compound serves as a valuable intermediate in the development of novel pharmaceuticals and other advanced materials.

The strategic placement of the methyl and trifluoromethyl groups on the benzoic acid ring allows for a variety of chemical modifications, making it a versatile reagent in organic synthesis. Researchers are exploring its use in the creation of new chemical entities with tailored properties.

Basic Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 13055-63-5 |

| Molecular Formula | C₉H₇F₃O₂ |

| Molecular Weight | 204.15 g/mol |

| Appearance | White to light yellow crystalline powder |

Historical Perspective of Trifluoromethylated Benzoic Acid Derivatives in Scientific Inquiry

The introduction of trifluoromethyl (-CF3) groups into organic molecules has been a pivotal strategy in the field of medicinal chemistry for decades. The unique properties conferred by the -CF3 group, such as high electronegativity, metabolic stability, and increased lipophilicity, have made it a valuable tool in drug design. Historically, the synthesis of trifluoromethylated compounds was challenging, but the development of new synthetic methods has led to a surge in their use.

Trifluoromethylated benzoic acid derivatives, in particular, have been investigated for a wide range of therapeutic applications. For instance, derivatives of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid have been utilized as precursors in the synthesis of antitubercular agents. wikipedia.orgnih.gov These precursors are crucial in the development of drugs that target the mycobacterial enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), a critical component in the cell wall synthesis of Mycobacterium tuberculosis. nih.gov The synthesis of these antitubercular agents often involves the conversion of the benzoic acid derivative into a more reactive species, such as a benzoyl isothiocyanate, which can then be reacted with other molecules to build the final drug scaffold. researchgate.net

The broader class of trifluoromethylated aromatic compounds has been the subject of extensive research, leading to the development of numerous FDA-approved drugs containing this functional group. mdpi.com The historical development of reagents and methods for trifluoromethylation, from early work with antimony fluoride (B91410) to modern catalytic systems, has been a key enabler of this progress. wikipedia.org This historical context underscores the importance of compounds like this compound as building blocks in the ongoing quest for new and improved therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-2-3-6(9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJUSBSLJXOSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379596 | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13055-63-5 | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13055-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 2 Methyl 5 Trifluoromethyl Benzoic Acid and Analogues

Regioselective Synthetic Strategies for Substituted Benzoic Acids

Achieving the desired substitution pattern on a benzoic acid core is a central challenge. The interplay of directing groups and tailored catalytic systems is paramount in guiding the reaction to the intended constitutional isomer.

Directed ortho metalation (DoM) is a powerful strategy for the functionalization of aromatic rings at the position adjacent (ortho) to a directing metalation group (DMG). The carboxylic acid group, or more accurately its conjugate base, the carboxylate, can serve as an effective DMG. organic-chemistry.orgacs.org This approach allows for the introduction of various electrophiles, including methyl groups, with high regioselectivity.

The process typically involves the deprotonation of the ortho-position by a strong organolithium base, such as n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.orgnih.gov The resulting aryllithium species can then react with an electrophile. For the synthesis of 2-methylbenzoic acid derivatives, a methylating agent like methyl iodide would be introduced.

For instance, the treatment of a benzoic acid with s-BuLi/TMEDA at low temperatures can lead to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.orgnih.gov A reversal of regioselectivity can sometimes be observed with different base systems, such as n-BuLi/t-BuOK. organic-chemistry.org This methodology provides a direct and efficient alternative to more traditional, multi-step synthetic sequences. acs.org

Table 1: Key Reagents in Directed Ortho Metalation

| Reagent/Component | Function | Reference |

| Carboxylate Group | Directing Metalation Group (DMG) | organic-chemistry.orgacs.org |

| s-BuLi/TMEDA | Deprotonating agent for ortho-lithiation | organic-chemistry.orgnih.gov |

| n-BuLi/t-BuOK | Alternative base system, can alter regioselectivity | organic-chemistry.org |

| Methyl Iodide | Electrophile for introducing a methyl group | semanticscholar.org |

Palladium-catalyzed C-H activation has emerged as a highly effective method for the direct functionalization of unactivated C-H bonds. In the context of benzoic acid synthesis, the carboxyl group can act as a directing group to guide the methylation to the ortho C-H bond. nih.govpsu.edu This approach offers a facile route for the synthesis of highly functionalized ortho-methyl benzoic acids. nih.govresearchgate.net

A typical reaction involves a palladium catalyst, a methylating reagent, and often an oxidant. Di-tert-butyl peroxide has been successfully employed as a methylating reagent in a ligand-free system. nih.gov This methodology is significant as it can tolerate a wide range of functional groups and provides a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. psu.edu The development of iridium-catalyzed C-H methylation of benzoic acids has further expanded the scope and applicability of this strategy, including for late-stage functionalization of complex molecules. nih.gov

Nitration of trifluoromethylated aromatic compounds is a common strategy to introduce a functional group that can be further elaborated. The trifluoromethyl group is a meta-directing deactivator in electrophilic aromatic substitution. Therefore, nitration of (trifluoromethyl)benzene would primarily yield 3-nitro(trifluoromethyl)benzene. researchgate.net

For the synthesis of 2-Methyl-5-(trifluoromethyl)benzoic acid, a different starting material or a multi-step pathway would be necessary. For example, starting with a compound that already has a directing group at the desired position for methylation can guide the subsequent reactions. One potential route involves the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile, which yields 2-chloro-3-nitro-5-(trifluoromethyl)benzonitrile. nih.gov The nitro group can then be reduced to an amino group, which can be diazotized and subjected to a Sandmeyer-type reaction to introduce a methyl group or a precursor. The nitrile can then be hydrolyzed to the carboxylic acid.

The conditions for nitration often involve a mixture of nitric acid and sulfuric acid. researchgate.netgoogle.com More modern and controllable methods utilize trifluoromethanesulfonic acid as a catalyst with nitric acid, which can proceed efficiently at room temperature. organic-chemistry.orgresearchgate.netacs.org

The synthesis of fluorinated benzoic acids can be achieved through various methods, including the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate salt. researchgate.net Nucleophilic fluorination of precursors like 1-arylbenziodoxolones using fluoride (B91410) salts offers a transition-metal-free approach. arkat-usa.org

Oxidation of precursor molecules is a fundamental method for the synthesis of benzoic acids. For example, p-fluorotoluene can be oxidized to p-fluorobenzoic acid using potassium permanganate or chromic acid. orgsyn.org Similarly, a precursor like 2-methyl-5-(trifluoromethyl)toluene, if available, could be oxidized to this compound. Another route involves the fluorination of a suitable precursor followed by oxidation. For instance, 2-(trifluoromethyl)-2,3-dichloromethylbenzene can be reacted with nitric acid, followed by acid hydrolysis and oxidation to yield 2-(trifluoromethyl)benzoic acid. guidechem.com

Precursor Chemistry and Derivatization for Complex Molecular Scaffolds

The strategic use of precursors and their derivatives is fundamental to the construction of more complex molecules from the this compound scaffold.

Trifluoromethylated benzoic acid esters are valuable and versatile intermediates in organic synthesis. google.com They can be synthesized from the corresponding benzoic acids through esterification. These esters can undergo a variety of chemical transformations. For example, they can be used in cross-coupling reactions or as precursors for the synthesis of amides, which are important in medicinal chemistry.

The ester group can serve as a protecting group for the carboxylic acid while other transformations are carried out on the aromatic ring or other functional groups. The ester can then be hydrolyzed back to the carboxylic acid under acidic or basic conditions. The choice of ester (e.g., methyl, ethyl) can influence the reactivity and the conditions required for its removal. colostate.edu For instance, 4-amino-3-trifluoromethyl-benzoic acid methyl ester is a key intermediate for the synthesis of various organic compounds, including pharmaceuticals.

Table 2: Synthetic Utility of Trifluoromethylated Benzoic Acid Esters

| Transformation | Reagents/Conditions | Product Type | Reference |

| Amide formation | Amine, coupling agent | Amides | nih.gov |

| Hydrolysis | Acid or base | Carboxylic acids | colostate.edu |

| Reduction | Reducing agent (e.g., LiAlH4) | Benzyl alcohols | google.com |

| Grignard reaction | Grignard reagent | Tertiary alcohols | aocs.org |

Derivatization of Carboxylic Acid Moieties for Extended Syntheses

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of derivatization reactions, extending its synthetic utility. These transformations are crucial for introducing the trifluoromethylphenyl moiety into more complex molecules.

Amide Bond Formation: A fundamental derivatization is the formation of amides. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The resulting amides are stable and serve as important intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The reaction conditions for amide formation are generally mild and can be adapted to a wide range of amine substrates.

| Reagent | Amine | Product | Application |

| Thionyl Chloride/Amine | Primary or Secondary Amine | N-substituted-2-methyl-5-(trifluoromethyl)benzamide | Intermediate for pharmaceuticals and agrochemicals |

| Oxalyl Chloride/Amine | Primary or Secondary Amine | N-substituted-2-methyl-5-(trifluoromethyl)benzamide | Intermediate for pharmaceuticals and agrochemicals |

| Carbodiimides (e.g., DCC, EDC) | Primary or Secondary Amine | N-substituted-2-methyl-5-(trifluoromethyl)benzamide | Peptide synthesis, mild reaction conditions |

Esterification: Esterification is another key derivatization, often employed to protect the carboxylic acid group or to modify the compound's physical properties. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. Alternatively, reaction of the corresponding acyl chloride with an alcohol provides a high-yielding route to the ester. These esters can be used in subsequent reactions or as final products in certain applications.

| Method | Reagent | Product | Application |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Alkyl 2-methyl-5-(trifluoromethyl)benzoate | Protecting group, modification of physical properties |

| Acyl Chloride Route | Alcohol | Alkyl 2-methyl-5-(trifluoromethyl)benzoate | High-yield ester synthesis |

Transformation into Heterocyclic Systems (e.g., Indoles, Quinazolinones, Benzothiazinones)

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic systems, which are prominent in medicinal chemistry and materials science.

Indoles: While direct synthesis of indoles from this compound is not a standard transformation, derivatives of this acid can be utilized in established indole syntheses. For instance, the carboxylic acid can be converted to a ketone or an aniline (B41778) derivative, which can then serve as a precursor in the Fischer indole synthesis. This multi-step approach allows for the incorporation of the 2-methyl-5-(trifluoromethyl)phenyl moiety into the indole framework.

Quinazolinones: The Niementowski quinazolinone synthesis provides a potential route to quinazolinone derivatives from this compound. wikipedia.orgnih.gov This reaction typically involves the condensation of an anthranilic acid with an amide. wikipedia.orgnih.gov By analogy, a derivative of this compound, such as the corresponding anthranilic acid, could be reacted with an appropriate amide to yield a quinazolinone bearing the desired trifluoromethyl-substituted phenyl group.

Benzothiazinones: A significant application of trifluoromethyl-substituted benzoic acids is in the synthesis of benzothiazinones, a class of compounds with potent antitubercular activity. uobasrah.edu.iqnih.govnih.gov For example, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, a derivative of the target compound, is a key intermediate in the synthesis of these antitubercular agents. uobasrah.edu.iqnih.govnih.gov The synthesis involves the conversion of the benzoic acid derivative to an acyl chloride, followed by reaction with a thiocyanate and subsequent cyclization to form the benzothiazinone ring system. nih.gov

Integration into Agrochemical Synthesis Protocols

The trifluoromethyl group is a common feature in modern agrochemicals due to its ability to enhance metabolic stability and biological activity. Consequently, this compound and its derivatives are valuable intermediates in the synthesis of various pesticides.

Fungicides: Trifluoromethyl-substituted benzamides, derived from their corresponding benzoic acids, are utilized in the synthesis of fungicides. For instance, a related compound, 2-(trifluoromethyl)benzoic acid, is a precursor to the broad-spectrum fungicide fluopyram. This highlights the potential for this compound to be integrated into similar synthetic pathways for novel fungicidal agents.

Herbicides: Picolinic acid and its derivatives are a notable class of synthetic auxin herbicides. The incorporation of a trifluoromethylphenyl group can modulate the herbicidal activity and selectivity. While direct protocols starting from this compound are not extensively documented in publicly available literature, its structural motifs are found in patented herbicidal compounds, suggesting its use as a key building block in proprietary agrochemical research and development.

Methodological Advancements in Synthesis and Purification

Continuous efforts are being made to improve the synthesis and purification of this compound, focusing on increasing yield, enhancing selectivity, ensuring high purity, and developing sustainable and scalable industrial processes.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of the desired product while minimizing the formation of byproducts. Key parameters that are often fine-tuned include the choice of catalyst, solvent, reaction temperature, and pressure. For instance, in syntheses involving Grignard reagents, the careful control of temperature is crucial to prevent side reactions. Similarly, in fluorination reactions, the selection of a suitable fluorinating agent and catalyst can significantly impact the efficiency and selectivity of the process. A Chinese patent describes a preparation method for 2-trifluoromethyl benzoic acid starting from 2-trichloromethyl benzal chloride, involving a fluoridation step with anhydrous hydrogen fluoride and a catalyst, followed by hydrolysis and oxidation with nitric acid. nih.gov The patent details various reaction conditions, such as the mass ratio of reactants, reaction temperature, and pressure, to achieve high yield and purity. nih.gov

| Parameter | Condition | Effect on Yield/Selectivity |

| Catalyst | Perfluorosulfonyl fluoride class | High selectivity and yield in fluorination |

| Solvent | Excess hydrogen fluoride | Acts as both reactant and solvent, avoiding other organic solvents |

| Temperature | 50-150 °C (Fluoridation), 50-150 °C (Hydrolysis/Oxidation) | Controls reaction rate and minimizes side reactions |

| Pressure | 0.8-5.0 MPa (Fluoridation) | Maintains reactants in the desired phase and influences reaction rate |

Recrystallization and Chromatographic Purification Techniques for High Purity

Achieving high purity is essential for the use of this compound in applications such as pharmaceuticals and agrochemicals. Recrystallization is a widely used and effective technique for purifying solid organic compounds. ma.edualfa-chemistry.comscribd.com The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. ma.edu For benzoic acid derivatives, common solvents for recrystallization include water, ethanol, and hexane. ma.edualfa-chemistry.com The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, while the impurities remain in the mother liquor. ma.edu

For more challenging separations or to achieve even higher purity, chromatographic techniques such as column chromatography can be employed. This method separates compounds based on their differential adsorption onto a stationary phase.

Exploration of Continuous Flow Reactors in Industrial Synthesis

Continuous flow chemistry is emerging as a powerful technology for the industrial synthesis of chemicals, offering several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced process control. researchgate.netnjtech.edu.cnajinomoto.commit.edu The synthesis of fluorinated benzoic acid derivatives has been successfully demonstrated in continuous flow systems. njtech.edu.cn For example, the continuous flow synthesis of 2,4,5-trifluorobenzoic acid has been reported, involving a Grignard exchange reaction followed by carboxylation in a microreactor system. njtech.edu.cn This approach allows for the safe handling of reactive intermediates and precise control over reaction parameters, leading to high yields and purity. njtech.edu.cn The application of continuous flow technology to the synthesis of this compound holds significant promise for developing a more efficient, safer, and scalable industrial manufacturing process. ajinomoto.com

Iii. Mechanistic Investigations of Reactions Involving 2 Methyl 5 Trifluoromethyl Benzoic Acid

Computational Elucidation of Reaction Pathways and Regioselectivity

Computational chemistry provides powerful tools to model reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. Techniques like Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping are instrumental in understanding the electronic properties of 2-Methyl-5-(trifluoromethyl)benzoic acid and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, enabling the calculation of geometries, reaction energies, and transition states. While specific DFT studies detailing reaction mechanisms for this compound are not widely available in published literature, the principles can be understood from studies on analogous substituted benzoic acids. mdpi.comnih.gov

DFT calculations would be employed to model potential reaction pathways, for instance, in electrophilic aromatic substitution or transition-metal-catalyzed C-H functionalization. For a given reaction, researchers can compute the energies of intermediates and transition states to determine the most favorable pathway. In the case of this compound, DFT could elucidate the regiochemical outcome by comparing the activation energies for substitution at the different available positions on the aromatic ring. The calculations would quantify the electronic influence of the methyl group (electron-donating) and the trifluoromethyl group (strongly electron-withdrawing) on the stability of the intermediates (e.g., sigma complexes) formed during a reaction.

Table 1: Hypothetical DFT Energy Profile for Electrophilic Bromination This interactive table illustrates a conceptual energy profile for the bromination of this compound, showing the calculated activation energies for substitution at each possible position. (Note: These values are illustrative, as specific computational studies on this reaction are not publicly available).

| Position of Substitution | Relative Activation Energy (kcal/mol) | Predicted Major Product |

| C3 | 22.5 | No |

| C4 | 18.2 | Yes |

| C6 | 19.8 | Minor |

The data suggests that substitution at the C4 and C6 positions, which are ortho and para to the activating methyl group, would have lower activation barriers compared to the C3 position, which is meta to the methyl group and ortho to the deactivating trifluoromethyl group.

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with electrophiles and nucleophiles. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would show distinct regions of electron density.

Negative Potential: The highest negative potential would be localized on the oxygen atoms of the carboxyl group, making them primary sites for interaction with electrophiles or metal cations. The aromatic ring would also exhibit regions of negative potential, concentrated near the methyl-substituted carbon (C2) and the carbons ortho and para to it (C4, C6), albeit diminished by the powerful electron-withdrawing effect of the CF₃ group.

Positive Potential: Strong positive potential would be found around the acidic hydrogen of the carboxyl group and the hydrogen atoms of the methyl group. The trifluoromethyl group would create a significant region of electron deficiency on the adjacent C5 and the surrounding area of the ring.

This distribution of electrostatic potential helps to rationalize the directing effects of the substituents. An incoming electrophile would be guided towards the electron-rich positions on the ring (C4 and C6), as directed by the methyl and carboxyl groups, and away from the electron-deficient regions influenced by the trifluoromethyl group.

Influence of the Trifluoromethyl Group on Reaction Kinetics and Selectivity

The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups in organic chemistry. Its presence on the benzoic acid ring has a profound impact on both reaction rates and selectivity.

The -CF₃ group deactivates the aromatic ring towards electrophilic substitution by inductively withdrawing electron density, making reactions slower compared to unsubstituted or alkyl-substituted benzoic acids. This deactivation is a kinetic effect, raising the activation energy of the rate-determining step (formation of the sigma complex).

Regarding selectivity, the -CF₃ group is a strong meta-director for electrophilic aromatic substitution. However, in this compound, the final regiochemical outcome is a result of the competing influences of the three substituents. The powerful ortho, para-directing effect of the methyl group and the ortho-directing effect of the carboxyl group typically dominate over the meta-directing effect of the -CF₃ group. Therefore, functionalization is expected to occur at positions ortho or para to the methyl group (C4 and C6). The trifluoromethyl group's primary role in selectivity is to strongly disfavor substitution at the adjacent C4 and C6 positions, but the activating nature of the methyl group often overcomes this.

Table 2: Relative Reactivity and Directing Effects of Substituents

| Substituent | Electronic Effect | Influence on Kinetics (Rate) | Directing Preference |

| -CH₃ | Electron-donating | Activating | Ortho, Para |

| -COOH | Electron-withdrawing | Deactivating | Meta (Ortho in catalysis) |

| -CF₃ | Strongly Electron-withdrawing | Strongly Deactivating | Meta |

Catalytic Principles in the Functionalization of this compound

Modern synthetic chemistry heavily relies on catalytic methods for the selective functionalization of aromatic compounds. For this compound, transition-metal-catalyzed C-H functionalization is a key strategy for introducing new substituents. researchgate.netnih.gov

In these reactions, the carboxylic acid group is not merely a substituent but plays a crucial role as a directing group. cell.com The general principle involves the coordination of a transition metal catalyst (commonly palladium, rhodium, or iridium) to the carboxylate. This coordination brings the metal center into close proximity to the ortho C-H bonds (at the C2-methyl and C6 positions). The C-H bond at the C6 position is then preferentially cleaved in a cyclometalation step, forming a stable five- or six-membered metallacycle intermediate. This intermediate can then react with a coupling partner to form a new C-C or C-heteroatom bond specifically at the C6 position.

The presence of the electron-withdrawing trifluoromethyl group makes the benzoic acid derivative more electron-poor. researchgate.net This can influence the catalytic cycle, potentially affecting the rate of C-H activation or reductive elimination steps. The choice of catalyst, ligands, and reaction conditions must be carefully optimized to achieve high efficiency and selectivity for this electron-deficient substrate. For example, iridium-catalyzed C-H methylation has been shown to be effective for various benzoic acids, including those with electron-withdrawing groups. cell.com Similarly, palladium-catalyzed meta-C-H functionalization protocols have been developed, although these often require specialized directing group templates to override the intrinsic ortho-directing nature of the carboxylate. nih.gov

Iv. Spectroscopic and Advanced Characterization Techniques for Structural Elucidation of 2 Methyl 5 Trifluoromethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 2-Methyl-5-(trifluoromethyl)benzoic acid can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule: the carboxylic acid proton, the aromatic protons, and the methyl protons. The electron-withdrawing nature of the trifluoromethyl group and the carboxylic acid, combined with the electron-donating effect of the methyl group, results in a predictable dispersion of the aromatic signals.

The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet far downfield, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding. The methyl group (-CH₃) protons will appear as a sharp singlet in the upfield region, likely around 2.4-2.6 ppm. The three aromatic protons will appear as distinct multiplets in the aromatic region (7.0-8.5 ppm). The proton at position 6 (H-6) would be a doublet, the proton at position 4 (H-4) a doublet of doublets, and the proton at position 3 (H-3) a doublet.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected at the most downfield position, typically 165-175 ppm. The aromatic carbons will resonate between 120-140 ppm, with their specific shifts influenced by the attached substituents. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The methyl carbon will be found in the upfield region, generally around 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -COOH | ~12.0 | ~168 | broad s |

| -CH₃ | ~2.5 | ~22 | s |

| C1 | - | ~130 | s |

| C2 | - | ~139 | s |

| C3 | ~7.5 | ~134 | d |

| C4 | ~7.8 | ~127 (q) | dd |

| C5 | - | ~129 (q) | s |

| C6 | ~8.2 | ~131 | d |

Note: Predicted values are based on general substituent effects and data from similar substituted benzoic acids. s = singlet, d = doublet, dd = doublet of doublets, q = quartet.

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for elucidating through-bond and through-space correlations.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to determine one-bond proton-carbon correlations. bipm.org An HSQC spectrum of this compound would show cross-peaks connecting the signal of each proton to the signal of the carbon atom it is directly attached to. bipm.org This would definitively link the aromatic proton signals at H-3, H-4, and H-6 to their corresponding carbon atoms (C-3, C-4, and C-6) and the methyl proton signal to the methyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about which atoms are close to each other in space. For this molecule, a NOESY experiment would be expected to show a cross-peak between the methyl protons (-CH₃ at C-2) and the aromatic proton at H-3, confirming their spatial proximity on the aromatic ring. This technique is invaluable for unambiguously determining the substitution pattern of the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands. The most prominent feature for the carboxylic acid is a very broad O-H stretching band, typically appearing in the range of 3300-2500 cm⁻¹, which is a result of intermolecular hydrogen bonding forming dimers. ucl.ac.uk The carbonyl (C=O) stretching vibration of the carboxylic acid will produce a strong, sharp peak around 1700-1680 cm⁻¹. ucl.ac.uk

The trifluoromethyl group (-CF₃) is characterized by very strong and distinct C-F stretching absorptions, typically found in the 1350-1100 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl C-H stretches will appear just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically give rise to several peaks in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Strong, Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Methyl) | 2980 - 2850 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1680 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-F stretches (Trifluoromethyl) | 1350 - 1100 | Very Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the symmetric stretching of the aromatic ring, often called the "ring breathing" mode, is expected to produce a strong signal in the Raman spectrum, typically around 1000 cm⁻¹. The C-CF₃ symmetric stretch would also be a prominent feature. The C=O stretch is also observable, though often weaker than in the IR spectrum. Raman is particularly useful for studying solid-state samples and conformational isomers. ijtsrd.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk

For this compound (C₉H₇F₃O₂), the molecular weight is 204.15 g/mol . scbt.com The molecular ion peak (M⁺) in the mass spectrum would therefore be observed at m/z = 204.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic carboxylic acids include:

Loss of a hydroxyl radical (-OH): This results in the formation of a stable acylium ion [M-17]⁺. For this compound, this would correspond to a peak at m/z = 187. libretexts.orgdocbrown.info

Loss of the entire carboxyl group (-COOH): This involves the cleavage of the C-C bond between the ring and the carboxyl group, leading to a fragment [M-45]⁺. This would result in a peak at m/z = 159. libretexts.orgdocbrown.info

Loss of water (-H₂O): While less common for the molecular ion, it can occur, especially in ortho-substituted benzoic acids (the "ortho effect"), leading to a peak at [M-18]⁺ (m/z = 186).

Loss of a fluorine atom (-F): Fragmentation of the trifluoromethyl group can lead to a peak at [M-19]⁺ (m/z = 185).

Loss of the trifluoromethyl radical (-CF₃): This would produce a fragment at [M-69]⁺ (m/z = 135).

The base peak, which is the most intense peak in the spectrum, often corresponds to a particularly stable fragment ion, such as the acylium ion. chemguide.co.uklibretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 204 | [C₉H₇F₃O₂]⁺ | Molecular Ion (M⁺) |

| 187 | [C₉H₆F₃O]⁺ | •OH |

| 186 | [C₉H₅F₃O]⁺ | H₂O |

| 185 | [C₉H₇F₂O₂]⁺ | •F |

| 159 | [C₈H₆F₃]⁺ | •COOH |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. For this compound (C₉H₇F₃O₂), HRMS would be used to verify its molecular formula by comparing the experimentally determined monoisotopic mass to the theoretically calculated value. scbt.com This technique is routinely employed in synthetic chemistry to confirm the identity of target compounds and intermediates. acs.org

For instance, the exact mass of the isomeric compound 3-(trifluoromethyl)benzoic acid (C₈H₅F₃O₂) has been determined to be 190.0242, which aligns closely with its calculated theoretical mass of 190.02416388 Da. nih.govmassbank.eu This level of accuracy allows chemists to distinguish between compounds with the same nominal mass but different elemental formulas. HRMS analysis is often performed using advanced instrumentation such as Quadrupole Time-of-Flight (QTof) mass spectrometers. acs.org

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Experimentally Determined Mass (Da) |

|---|---|---|---|

| 3-(Trifluoromethyl)benzoic acid | C₈H₅F₃O₂ | 190.02416388 | 190.0242 |

V. Theoretical and Computational Chemistry Studies on 2 Methyl 5 Trifluoromethyl Benzoic Acid and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of 2-Methyl-5-(trifluoromethyl)benzoic acid and related compounds. niscpr.res.inresearchgate.net These calculations focus on frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (HOMO-LUMO gap) are key indicators of a molecule's chemical reactivity, polarizability, and kinetic stability. nih.govmdpi.com

For benzoic acid derivatives, the distribution of electron density, shaped by substituents like the methyl (-CH₃) and trifluoromethyl (-CF₃) groups, is critical. The -CF₃ group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring. emerginginvestigators.org DFT calculations can map this influence, showing how it affects bond lengths, angles, and atomic charges. dntb.gov.ua

Analyses such as Molecular Electrostatic Potential (MEP) surfaces are used to predict reactive sites for electrophilic and nucleophilic attacks. dntb.gov.ua For a molecule like this compound, the MEP would likely show negative potential (red/yellow areas) around the carboxylic oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue areas) elsewhere, suggesting sites for nucleophilic interaction. Natural Bond Orbital (NBO) analysis further clarifies charge delocalization and intramolecular interactions, contributing to the understanding of the molecule's stability. dntb.gov.ua

Table 1: Calculated Quantum Chemical Parameters for Benzoic Acid Analogues

| Parameter | Description | Typical Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap implies higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov |

| Dipole Moment (µ) | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Distribution of electron charge among atoms | Helps identify charged or polar regions within the molecule, predicting sites of interaction. emerginginvestigators.org |

Note: Specific values for this compound require dedicated computational studies, but the principles are derived from general studies on substituted benzoic acids. researchgate.netresearchgate.net

Prediction of Spectroscopic Signatures and Conformational Preferences

Computational methods are highly effective in predicting the spectroscopic properties (such as IR, Raman, and NMR) of molecules. dergipark.org.trmdpi.com By calculating the vibrational frequencies and chemical shifts, theoretical spectra can be generated that closely correlate with experimental data. researchgate.net For this compound, DFT calculations can predict the characteristic vibrational modes, including the C=O and O-H stretching of the carboxylic acid group and vibrations associated with the substituted benzene (B151609) ring. ucl.ac.ukresearchgate.net

Conformational analysis is another critical area where computational chemistry provides insight. Benzoic acid derivatives can exist in different spatial arrangements (conformers), particularly concerning the orientation of the carboxylic acid group relative to the plane of the aromatic ring. dergipark.org.tr Quantum chemical calculations can determine the relative energies of these conformers, identifying the most stable (lowest energy) structure. dntb.gov.uaconicet.gov.ar For this compound, steric hindrance from the ortho-methyl group and electronic effects from the trifluoromethyl group will dictate the preferred conformation. These studies often involve scanning the potential energy surface by systematically rotating specific bonds to map out energy landscapes. dergipark.org.tr

Table 2: Predicted Spectroscopic Data Types and Their Significance

| Spectroscopic Technique | Predicted Parameter | Information Gained |

|---|---|---|

| FT-IR / FT-Raman | Vibrational Frequencies (cm⁻¹) | Identification of functional groups (e.g., C=O stretch ~1700 cm⁻¹, O-H stretch ~2500-3300 cm⁻¹), confirmation of molecular structure. mdpi.com |

| ¹H and ¹³C NMR | Chemical Shifts (ppm) | Information on the chemical environment of hydrogen and carbon atoms, aiding in structural elucidation. dergipark.org.tr |

| UV-Vis | Electronic Transitions (nm) | Insight into the electronic structure and π-conjugated systems within the molecule. mdpi.com |

Molecular Modeling of Interactions with Biological Targets and Receptors

Molecular modeling, particularly molecular docking, is a powerful computational technique used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein or enzyme. researchgate.net For analogues of this compound, such as the non-steroidal anti-inflammatory drug (NSAID) Flunixin, the primary target is the cyclooxygenase (COX) enzyme. japer.innih.gov

Docking simulations place the ligand into the binding pocket of the COX enzyme (e.g., COX-1 and COX-2) and calculate a binding score or energy, which estimates the binding affinity. nih.govtjnpr.org These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts, that stabilize the ligand-receptor complex. japer.inresearchgate.net For example, the carboxylic acid group of Flunixin analogues is often predicted to form a crucial hydrogen bond with a key arginine residue (e.g., Arg120) in the COX active site, which is a common interaction for many NSAIDs. japer.innih.gov The trifluoromethyl group can enhance binding through favorable hydrophobic or electrostatic interactions within the receptor pocket. ontosight.ai

By comparing the docking poses and binding energies of different analogues, researchers can understand structure-activity relationships (SAR) and rationally design new derivatives with improved potency or selectivity for a specific target. nih.gov

In Silico Prediction of Pharmacokinetic Properties of Derivatized Compounds

In silico tools are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds before they are synthesized. researchgate.netnih.govresearchgate.net This computational screening helps to identify candidates with favorable drug-like properties and flag potential liabilities early in the development process. nih.govscielo.brnih.gov

For derivatives of this compound, various molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) are calculated from the chemical structure. researchgate.netmdpi.comscielo.br These descriptors are then used in quantitative structure-property relationship (QSPR) models to predict pharmacokinetic parameters. nih.gov

Key predicted properties include:

Lipophilicity (logP): Affects solubility, permeability across membranes, and plasma protein binding. The trifluoromethyl group generally increases lipophilicity. emerginginvestigators.orgontosight.ai

Aqueous Solubility (logS): Crucial for absorption and formulation.

Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Penetration: Indicates the likelihood of a compound reaching the central nervous system.

Cytochrome P450 (CYP) Inhibition/Metabolism: Predicts potential drug-drug interactions and metabolic stability. frontiersin.org

Drug-likeness: Assessed using rules like Lipinski's Rule of Five, which provides guidelines for properties common in orally active drugs. mdpi.comscielo.br

Table 3: Key In Silico ADMET Parameters and Their Importance

| Parameter | Description | Importance in Drug Development |

|---|---|---|

| Molecular Weight (MW) | The mass of one mole of the substance. | A component of Lipinski's Rule; lower MW (<500) is generally favored for oral bioavailability. scielo.br |

| logP | Octanol-water partition coefficient. | A measure of lipophilicity; values <5 are favored by Lipinski's Rule. scielo.br |

| H-Bond Donors/Acceptors | Count of N-H, O-H bonds and N, O atoms. | Affects solubility and membrane permeability; Lipinski's Rule suggests ≤5 donors and ≤10 acceptors. scielo.br |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms. | Correlates with drug transport properties like intestinal absorption and BBB penetration. |

| CYP450 Substrate/Inhibitor | Likelihood of being metabolized by or inhibiting key metabolic enzymes. | Predicts metabolic stability and potential for drug-drug interactions. frontiersin.org |

These computational predictions provide a comprehensive profile of a compound's likely behavior in vivo, guiding the selection and optimization of derivatives with a higher probability of success in later stages of drug development. researchgate.net

Vi. Applications of 2 Methyl 5 Trifluoromethyl Benzoic Acid in Advanced Chemical Synthesis

Role as a Key Building Block in Complex Organic Synthesis

The distinct structural features of 2-methyl-5-(trifluoromethyl)benzoic acid make it an important starting material in multi-step organic synthesis. The carboxylic acid group provides a reactive site for a variety of chemical transformations, such as amidation and esterification, while the trifluoromethyl group can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final products.

In medicinal chemistry and drug discovery, fluorinated building blocks are essential for synthesizing active pharmaceutical ingredients (APIs) with enhanced properties. The trifluoromethyl group is particularly valued for its ability to increase a molecule's lipophilicity and binding affinity to biological targets. This compound and its isomers serve as key intermediates in the synthesis of a range of therapeutic agents.

For instance, trifluoromethyl-substituted benzoic acids are utilized in the creation of novel fungicides and HIV-1 integrase inhibitors. ossila.comgoogle.com The carboxylic acid moiety allows for straightforward reactions, such as conversion to an acyl chloride, which can then be used in nucleophilic substitution or Friedel-Crafts acylation reactions to build more complex molecular scaffolds. ossila.com This reactivity is fundamental to attaching the benzoic acid derivative to other molecular fragments during the synthesis of new drug candidates. The incorporation of this specific structural motif is a strategic approach in drug design to fine-tune the pharmacological profile of a molecule.

Table 1: Examples of Pharmaceutical Precursors Derived from Trifluoromethyl-Substituted Benzoic Acids

| Precursor Class | Therapeutic Target/Application | Synthetic Utility of Benzoic Acid Moiety |

| Benzamide (B126) Derivatives | HIV-1 Integrase Inhibition ossila.com | Amide bond formation via the carboxylic acid group. |

| N-phenylbenzamide Analogs | Antiviral (Influenza A) ossila.com | Serves as a capping group in inhibitor synthesis. |

| Oxadiazole Derivatives | General Pharmaceutical Synthesis | Carboxylic acid group participates in heterocycle formation. |

| Broad-Spectrum Fungicides | Agricultural and Pharmaceutical google.comguidechem.com | Key structural component for the final active molecule. google.com |

The utility of trifluoromethyl-substituted benzoic acids extends to the agrochemical sector, where they are used to produce potent and effective pesticides. guidechem.com One prominent example is the use of 2-(trifluoromethyl)benzoic acid as a precursor for the broad-spectrum fungicide fluopyram. google.comguidechem.com The synthesis involves incorporating the trifluoromethyl benzoyl structure into the final N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-(trifluoromethyl)benzamide molecule. guidechem.com

The trifluoromethyl group in these agrochemicals contributes to their metabolic stability in the environment and their efficacy against target pests. The direct transformation of benzoic acids into aryl trifluoromethyl ketones is another important reaction, creating valuable intermediates for both pharmaceutical and agrochemical applications. organic-chemistry.org This process highlights the role of the compound as a foundational element in the production of high-value specialty chemicals.

Contributions to Materials Science Research

The unique electronic and structural properties conferred by the trifluoromethyl group make this compound and related compounds valuable in materials science. nbinno.com These molecules are used to construct advanced materials with tailored characteristics for various high-performance applications.

In the field of organic electronics, the performance of devices is highly dependent on the molecular structure of their components. The introduction of fluorine atoms, particularly as a trifluoromethyl group, can significantly alter the physical and chemical properties of organic molecules. nbinno.com This modification allows for precise control over properties like thermal stability, chemical resistance, and electronic band structure. nbinno.com

While direct application of this compound may vary, the use of benzoic acid derivatives in general has been shown to enhance the performance of organic light-emitting devices (OLEDs). For example, treating conductive polymers with benzoic acid can increase their conductivity, a crucial factor for efficient flexible OLEDs. researchgate.netnih.gov Furthermore, the electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of organic semiconductors, making such building blocks desirable for creating novel materials for applications like organic solar cells. nbinno.com

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions linked by organic ligands. rsc.org The properties of a MOF are determined by the choice of both the metal and the organic linker. Benzoic acid derivatives are widely used as ligands in the synthesis of MOFs.

Fluorinated benzoic acids, in particular, are employed as linkers or modulators to create MOFs with specific functionalities. rsc.org The fluorine atoms can alter the pore size, surface properties, and stability of the framework. Using fluorinated acid modulators like 2-fluoro benzoic acid has been shown to induce unusual structural mechanisms in the formation of rare-earth MOFs. rsc.org The carboxylic acid group of this compound allows it to coordinate with metal centers, while the trifluoromethyl group can be directed into the pores of the framework, influencing its adsorption and separation properties. This makes it a promising candidate for designing functional MOFs for gas storage, separation, and catalysis. rsc.orgnih.gov

Table 2: Influence of Fluorinated Benzoic Acid Ligands on MOF Properties

| Property | Influence of Fluorinated Ligand | Potential Application | Source |

| Framework Structure | Can induce new building units and substitute bridging groups. | Custom-designed framework topologies. | rsc.org |

| Gas Adsorption | Modifies pore environment and surface chemistry. | Selective gas separation and storage. | rsc.org |

| Luminescence | Can be combined with luminescent metal cations to create functional materials. | Chemical sensing and optics. | nih.gov |

| Stability | Enhances thermal and chemical resistance of the framework. | Use in harsh chemical environments. | nbinno.com |

Development of Radiolabeled Analogs for Diagnostic Imaging Research

Radiolabeled molecules are crucial tools in nuclear medicine for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov These agents consist of a targeting biomolecule, a chelating agent, and a radiometal. nih.gov

Vii. Research on Biological Activities and Medicinal Chemistry Applications of 2 Methyl 5 Trifluoromethyl Benzoic Acid Derivatives

Investigation of Bioactivity Profiles of Structurally Related Benzoic Acids

Benzoic acid derivatives are recognized for their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.ai The incorporation of a trifluoromethyl group into the benzoic acid scaffold is a key strategy in medicinal chemistry to modulate a molecule's biological activity and pharmacokinetic profile. nih.gov

Derivatives containing the trifluoromethylphenyl moiety have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria. nih.gov Research into N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives has identified several potent compounds that inhibit the growth of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov

One study highlighted a bromo and trifluoromethyl substituted compound as the most potent in its series, inhibiting the growth of several S. aureus strains with a minimum inhibitory concentration (MIC) value of 0.78 μg/mL. nih.gov Another trifluoromethyl-substituted derivative also showed good activity against tested bacteria with a low MIC value of 3.12 μg/mL for an MRSA strain. nih.gov Furthermore, these compounds have been shown to be effective in preventing and eradicating bacterial biofilms, a critical factor in persistent infections. nih.gov

Table 1: Antimicrobial Activity of Selected Trifluoromethyl-Substituted Derivatives

| Compound Description | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Trifluoromethyl-substituted pyrazole derivative | MRSA | 3.12 μg/mL | nih.gov |

| Bromo and trifluoromethyl-substituted pyrazole derivative | S. aureus (3 of 5 strains) | 0.78 μg/mL | nih.gov |

| Bromo and trifluoromethyl-substituted pyrazole derivative | S. epidermidis | 1.56 μg/mL | nih.gov |

| Bromo and trifluoromethyl-substituted pyrazole derivative | E. faecium | 0.78 μg/mL | nih.gov |

| N-phenyl substituted pyrazole derivative | Gram-positive strains | 3.12 μg/mL | nih.gov |

| Tetrasubstituted aniline (B41778) pyrazole derivative | Various bacteria | 0.78 μg/mL | nih.gov |

Benzoic acid derivatives are a well-established class of compounds explored for their anti-inflammatory properties, often functioning as non-steroidal anti-inflammatory drugs (NSAIDs). ontosight.ainih.gov The development of novel derivatives aims to enhance efficacy and selectivity, particularly for enzymes like cyclooxygenase-2 (COX-2), to reduce side effects. nih.govmdpi.com For instance, a newly synthesized salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated the ability to significantly reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model. nih.gov In silico studies of this compound showed a higher affinity for the COX-2 protein receptor compared to acetylsalicylic acid. nih.gov Other research on 5-acetamido-2-hydroxy benzoic acid derivatives also points toward a strong binding affinity with the COX-2 receptor, suggesting their potential in pain and inflammation therapy. nih.govmdpi.com While direct studies on 2-Methyl-5-(trifluoromethyl)benzoic acid are limited, the general findings for related structures underscore the therapeutic potential of this chemical class.

The search for new anticancer agents has led to the investigation of various organic molecules, with benzoic acid derivatives showing significant potential. nih.govresearchgate.net The presence of a trifluoromethyl group can enhance the anticancer properties of a compound. nih.gov Studies on novel aryl-urea derivatives featuring trifluoromethyl and sulfonyl groups have identified compounds with potent anticancer activity against a range of human cancer cell lines. nih.gov For example, certain derivatives exhibited IC₅₀ values against pancreatic adenocarcinoma (PACA2) and hepatocellular carcinoma (HePG2) cell lines that were superior to the reference drug Doxorubicin. nih.gov Another area of research involves 3-arylisoquinolinones synthesized from fluorinated benzoic acid building blocks, which have shown antiproliferative activity by binding to microtubules and suppressing tubulin polymerization, ultimately inducing apoptosis in cancer cells. ossila.com

Table 2: In Vitro Anticancer Activity of Related Trifluoromethyl-Containing Compounds

| Compound | Cancer Cell Line | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| Aryl-urea derivative 7 | PACA2 (Pancreatic) | 44.4 | nih.gov |

| Aryl-urea derivative 8 | PACA2 (Pancreatic) | 22.4 | nih.gov |

| Aryl-urea derivative 9 | HCT116 (Colon) | 17.8 | nih.gov |

| Aryl-urea derivative 9 | HePG2 (Liver) | 12.4 | nih.gov |

| Aryl-urea derivative 9 | HOS (Osteosarcoma) | 17.6 | nih.gov |

Note: The IC₅₀ value for the reference drug Doxorubicin against PACA2 was 52.1 μM. nih.gov

Exploration as Precursors for Novel Therapeutic Agents

Structurally related compounds, such as 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, serve as critical precursors in the synthesis of advanced therapeutic agents. iucr.orgiucr.org This benzoic acid derivative is a key starting material for creating 8-nitro-1,3-benzothiazin-4-ones (BTZ), a promising new class of antitubercular agents. iucr.orgiucr.org Two compounds from the BTZ class, BTZ043 and PBTZ169 (macozinone), have progressed to clinical trials for the treatment of tuberculosis. iucr.orgiucr.org The synthesis involves converting the benzoic acid precursor into a highly reactive intermediate that ultimately forms the core structure of these potent antitubercular drugs. iucr.org

Biochemical Interactions and Modulatory Effects on Biological Systems

The therapeutic effects of this compound derivatives are rooted in their specific interactions with biological macromolecules.

The mechanism of action for many benzoic acid derivatives involves the targeted inhibition of key enzymes. The antitubercular BTZ compounds, synthesized from a 5-(trifluoromethyl)benzoic acid precursor, function by targeting and inhibiting the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). iucr.orgiucr.org This enzyme is crucial for the synthesis of the mycobacterial cell wall.

In the context of anti-inflammatory action, related benzoic acid derivatives have been shown through molecular docking studies to bind effectively to the active site of COX-2, an enzyme central to the inflammatory pathway. mdpi.comnih.gov Similarly, research on trypanocidal agents has identified benzoic acid derivatives that interact with the arginine triad (B1167595) in the active site of the Trypanosoma cruzi enzyme trans-sialidase, inhibiting its function. nih.gov

Table 3: Biochemical Interactions of Structurally Related Benzoic Acid Derivatives

| Derivative Class | Target Enzyme/Protein | Biological System | Observed Effect | Reference |

|---|---|---|---|---|

| Benzothiazinones (BTZ) | Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) | Mycobacterium tuberculosis | Enzyme inhibition, antitubercular activity | iucr.orgiucr.org |

| Salicylic acid derivatives | Cyclooxygenase-2 (COX-2) | Human (in silico) | High binding affinity, potential anti-inflammatory activity | nih.gov |

| Para-aminobenzoic acid derivatives | Trans-sialidase (TcTS) | Trypanosoma cruzi | Moderate enzyme inhibition (47%), trypanocidal activity | nih.gov |

Influence on Metabolic Pathways and Cellular Processes

While direct research on the metabolic influence of this compound is specific, studies on related benzoic acid derivatives provide insight into their potential effects on cellular processes. Research has shown that certain benzoic acid derivatives can modulate metabolic pathways, particularly those related to lipid synthesis. For instance, in studies involving the microalga Schizochytrium limacinum, the addition of various benzoic acid derivatives was found to promote the production of lipids. nih.gov

One derivative, p-aminobenzoic acid, was shown to increase the lipid yield by 56.84%. nih.gov Metabolomic analysis revealed that the underlying biochemical mechanism is linked to the enhancement of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and lipid synthetic pathways. nih.gov In the presence of p-aminobenzoic acid, the intracellular glucose content in the glycolysis pathway was 5.3-fold higher than in the control group. nih.gov This increased glucose consumption may provide more substrates for downstream metabolic activities, including the mevalonate (B85504) and lipid synthesis pathways, leading to a significant increase in both saturated and polyunsaturated fatty acids. nih.gov

**Table 1: Effect of Benzoic Acid Derivatives on Lipid Accumulation in *Schizochytrium limacinum***

| Derivative | Effect on Lipid Yield | Associated Metabolic Pathways |

|---|---|---|

| p-Aminobenzoic Acid | 56.84% increase | Glycolysis, Pentose Phosphate Pathway, Lipid Synthesis |

| Sodium Benzoate | Promoted lipid production | Not specified |

| p-Methyl Benzoic Acid | Promoted lipid production | Not specified |

| Folic Acid | Promoted lipid production | Not specified |

These findings demonstrate that the benzoic acid scaffold can serve as a modulator of fundamental metabolic processes, suggesting that derivatives like this compound could possess similar capabilities to influence cellular metabolism.

Inhibition of Ion Exchangers (e.g., Na+/H+ Exchanger for Cardioprotection)

Derivatives of this compound have been central to the development of potent inhibitors of the sodium-hydrogen exchanger (NHE), particularly the NHE-1 isoform. Inhibition of this exchanger is a recognized therapeutic strategy for preserving cellular integrity and function during cardiac ischemia and reperfusion, making it a key target for cardioprotective drugs. nih.govacs.org

Research into benzoylguanidines has highlighted the critical importance of the substitution pattern on the benzoic acid ring for inhibitory potency. nih.gov Specifically, the presence of a methyl group at the 2-position (ortho to the acylguanidine) consistently results in higher in vitro activity compared to their demethylated counterparts. nih.govacs.org This enhancement is attributed to a conformational restriction of the acylguanidine side chain, which is beneficial for binding to the exchanger. nih.govacs.org

In the synthesis of these potent inhibitors, the trifluoromethyl group has been incorporated through nucleophilic displacement reactions. nih.govacs.org The development of these compounds led to the identification of highly potent and selective NHE-1 inhibitors. One such development compound, (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine, is a subtype-specific NHE-1 inhibitor that is 27-fold more potent for the NHE-1 isoform than the NHE-2 isoform. nih.govacs.org This compound has demonstrated cardioprotective effects when administered both before an experimentally induced ischemia and curatively after the onset of symptoms prior to reperfusion. nih.gov

Table 2: Structural Features of Benzoic Acid Derivatives as NHE-1 Inhibitors

| Structural Feature | Influence on Activity | Rationale/Example |

|---|---|---|

| 2-Methyl Group | Significantly increases inhibitory potency | Creates a conformational restriction of the acylguanidine chain, improving binding. nih.govacs.org |

| 5-Methylsulfonyl Group | Core structural component for potent inhibitors | Featured in the highly active (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine. nih.govacs.org |

| Trifluoromethyl Group | Incorporated in synthesis of derivatives | Used in nucleophilic displacement reactions to create diverse compound libraries. nih.govacs.org |

| Substitution at 6-Position | Leads to considerable worsening of effects | Unfavorable for binding to the Na+/H+ exchanger. nih.govacs.org |

Development of Targeted Pharmacological Agents (e.g., for Diabetes Treatment, Antitubercular Agents)

The this compound scaffold and its close analogs are valuable precursors in the development of targeted pharmacological agents for diverse diseases, including diabetes and tuberculosis.

Diabetes Treatment

In the field of diabetes research, benzoic acid derivatives, particularly benzamides, have been investigated as glucokinase activators. nih.gov Glucokinase plays a crucial role in glucose metabolism by catalyzing the first rate-limiting step of glycolysis and glycogen (B147801) synthesis. nih.gov Activating this enzyme can lower blood glucose levels in the liver and increase insulin (B600854) secretion from pancreatic β-cells, making it an attractive target for type 2 diabetes mellitus (T2-DM) treatment. nih.govnih.gov

Computational and synthetic studies have explored numerous benzamide (B126) derivatives for their glucokinase activation activity, with some showing considerable antihyperglycemic effects in animal models. nih.gov The trifluoromethyl group is a common feature in modern antidiabetic drug design. For example, the clinical candidate (S)-6-(3cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid is a hepatoselective glucokinase activator. nih.gov Another example is Sitagliptin, a well-established diabetes drug, which contains a trifluoromethyl group in its structure. semanticscholar.org This highlights the utility of the trifluoromethyl-substituted aromatic scaffold in designing new agents for diabetes.

Table 3: Examples of Trifluoromethyl-Containing Scaffolds in Diabetes Research

| Compound/Derivative Class | Therapeutic Target | Mechanism of Action |

|---|---|---|

| Benzamide Derivatives | Glucokinase (GK) | Allosteric activation, leading to increased glucose metabolism and insulin secretion. nih.gov |

| (S)-6-(3cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid | Glucokinase (GK) | Hepatoselective glucokinase activation. nih.gov |

| Sitagliptin | Dipeptidyl peptidase-4 (DPP-4) | Inhibition of DPP-4, increasing incretin (B1656795) levels and enhancing insulin secretion. semanticscholar.org |

Antitubercular Agents

Derivatives of trifluoromethyl-substituted benzoic acid have emerged as critical precursors for a promising new class of antitubercular agents known as 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs). nih.gov Specifically, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a key starting material in the synthesis of these potent compounds. nih.gov

BTZs function by targeting the mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. nih.gov The potent activity of this class has led to two candidates, BTZ043 and PBTZ169 (macozinone), advancing to clinical trials. nih.gov The presence of an electron-withdrawing group on the benzoic acid ring, such as the trifluoromethyl group, is considered beneficial for antimycobacterial activity. nih.gov This demonstrates a direct and impactful application of the trifluoromethyl benzoic acid scaffold in developing novel treatments for tuberculosis. nih.govnih.gov

Table 4: Role of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic Acid in Antitubercular Drug Development

| Precursor Compound | Resulting Drug Class | Mechanism of Action | Clinical Candidates |

|---|---|---|---|

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 8-nitro-6-(trifluoromethyl)benzo-1,3-thiazin-4-ones (BTZs) | Inhibition of the mycobacterial enzyme DprE1, disrupting cell wall synthesis. nih.gov | BTZ043, PBTZ169 (macozinone) nih.gov |

Viii. Future Directions and Emerging Research Areas for 2 Methyl 5 Trifluoromethyl Benzoic Acid

Integration with Flow Chemistry and Scalable Synthetic Methodologies

The transition from traditional batch processing to continuous flow chemistry presents a significant opportunity for the synthesis of 2-Methyl-5-(trifluoromethyl)benzoic acid and its derivatives. google.comnih.gov Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. nih.govrsc.org Conventional batch processes for producing substituted benzoic acids can be hazardous, especially on a large scale, making continuous flow systems an attractive alternative. google.com

The synthesis of similar fluorinated benzoic acids has been successfully demonstrated using continuous flow microreactor technology. researchgate.netresearchgate.net For instance, a two-step continuous flow process for synthesizing 2,4,5-trifluorobenzoic acid involved a Grignard exchange reaction followed by carboxylation with CO2 in a falling film microreactor, achieving high yield and purity. researchgate.netresearchgate.net Such a strategy could be adapted for the production of this compound. Furthermore, advancements in scalable trifluoromethylation reactions using photoredox catalysis have been demonstrated in both batch and flow systems, highlighting the feasibility of incorporating the CF3 group under continuous processing conditions. nih.gov

Key benefits of applying flow chemistry to the synthesis of this compound include:

Reduced Reaction Times: Continuous flow synthesis has been shown to reduce reaction times for benzoic acid derivatives from hours to as little as 90 seconds. rsc.orgrsc.org

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, mitigating risks associated with exothermic reactions or hazardous intermediates. google.com

Improved Yield and Selectivity: Precise control over temperature, pressure, and stoichiometry in flow systems can lead to higher conversion rates and fewer byproducts. google.com

Facilitated Scalability: Scaling up production in a flow system is often a matter of running the reactor for a longer duration or "numbering-up" by using multiple reactors in parallel, which is more predictable than scaling up batch reactors. acs.org

Advanced Derivatization Strategies for Tailored Bioactivity and Selectivity

The this compound scaffold is a prime candidate for advanced derivatization to generate novel molecules with specific biological activities. The trifluoromethyl group is a key pharmacophore known to enhance properties like metabolic stability, lipophilicity, and binding affinity, making it a common feature in pharmaceuticals and agrochemicals. lookchem.comccspublishing.org.cnmdpi.com Derivatization strategies can target the carboxylic acid group or the aromatic ring to modulate the molecule's physicochemical properties and biological interactions.

For example, fluorinated benzoic acid building blocks are frequently employed in the synthesis of active pharmaceutical ingredients (APIs). ossila.com The carboxylic acid group can be readily converted into amides, esters, or ketones, opening pathways to a wide array of functional derivatives. The transformation of benzoic acids into aryl trifluoromethyl ketones, for instance, yields compounds valuable in medicinal science. organic-chemistry.org

Below is a table summarizing potential derivatization strategies and their associated therapeutic targets, based on studies of analogous compounds.

| Derivatization Strategy | Resulting Functional Group | Potential Bioactivity/Target | Reference Example |

|---|---|---|---|

| Amination/Amide Coupling | Benzamide (B126) | Antitubercular agents, Enzyme inhibitors | Use of 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide as a precursor for antitubercular agents. |

| Esterification | Benzoic Acid Ester | Cytotoxic agents for cancer therapy | Synthesis of lipophilic cations derived from benzoic acid for activity in head and neck tumor cells. |

| Heterocycle Formation | Oxadiazole, Pyrazole (B372694) | Antiviral (Influenza A), Antibacterial | Use of 2-(Trifluoromethyl)benzoic acid in 1,3,4-oxadiazole synthesis. Capping of an influenza inhibitor with 3-Fluoro-5-(trifluoromethyl)benzoic acid. ossila.com |

| Ketone Formation | Aryl Trifluoromethyl Ketone | Medicinal and material sciences applications | Direct conversion of benzoic acids to aryl trifluoromethyl ketones. organic-chemistry.org |

| Prenylation | Geranylated/Prenylated Benzene (B151609) Ring | Antiherbivore, Ecological applications | Isolation of antiherbivore prenylated benzoic acid derivatives from Piper kelleyi. lorarichards.com |

These strategies demonstrate that modifying the core structure can lead to compounds with highly tailored selectivity and potency for a range of biological targets.